molecular formula C9H5NO2 B12915015 Furo[3,2-f][1,3]benzoxazole CAS No. 25885-38-5

Furo[3,2-f][1,3]benzoxazole

Katalognummer: B12915015
CAS-Nummer: 25885-38-5
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: LRTUEBNHHAPJBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzofuro[5,6-d]oxazole is a heterocyclic compound that features a fused benzofuran and oxazole ring system. This unique structure imparts significant chemical and biological properties, making it a compound of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzofuro[5,6-d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenols with aldehydes or acids under specific conditions to form the oxazole ring, followed by the formation of the benzofuran ring through cyclization reactions .

Industrial Production Methods: Industrial production of benzofuro[5,6-d]oxazole may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction environments to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: Benzofuro[5,6-d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofuro[5,6-d]oxazole derivatives, which can exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Benzofuro[5,6-d]oxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of benzofuro[5,6-d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

    Benzofuran: Shares the benzofuran ring but lacks the oxazole ring.

    Benzoxazole: Contains the oxazole ring but lacks the benzofuran ring.

    Benzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.

Uniqueness: Benzofuro[5,6-d]oxazole’s unique fused ring system imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar counterparts .

Eigenschaften

CAS-Nummer

25885-38-5

Molekularformel

C9H5NO2

Molekulargewicht

159.14 g/mol

IUPAC-Name

furo[3,2-f][1,3]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-11-8-4-9-7(3-6(1)8)10-5-12-9/h1-5H

InChI-Schlüssel

LRTUEBNHHAPJBS-UHFFFAOYSA-N

Kanonische SMILES

C1=COC2=CC3=C(C=C21)N=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.